molecular formula C6H9AlO6 B085560 Aluminum acetate CAS No. 139-12-8

Aluminum acetate

Cat. No. B085560
CAS RN: 139-12-8
M. Wt: 204.11 g/mol
InChI Key: WCOATMADISNSBV-UHFFFAOYSA-K
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Patent
US05250569

Procedure details

97.85 g of lemon-flavored hard candy stock was placed in an aluminum pan and heated at 210° F. to a mobile syrup. To this hot stock was added 2.15 g of a dry, finely-ground mixture containing 0.76 g of Al(CH3CO2)3 and 1.39 g of anhydrous glycine, C2H5NO2. The dry component was evenly distributed in the melted stock by thorough mixing and the product was poured onto a greased aluminum pan, forming a circular mass approximately 4 mm thick. As it cooled toward room temperature, it was scored with a lightly greased knife into pieces approximately 1.5 cm square. On cooling to room temperature, the squares were easily broken out of the mass. The yield was 33 pieces with an average weight of 2.4 g. The aluminum content was 1.0 mg per gram and glycine content was 13.9 mg per gram. The molar ratio of glycine to aluminum was 5 to 1. The flavor was very pleasant, without unpleasant aftertaste, and with an astringent mouth-feel.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Al(CH3CO2)3
Quantity
0.76 g
Type
reactant
Reaction Step Two
Quantity
1.39 g
Type
reactant
Reaction Step Two
Name
C2H5NO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Al:1].N[CH2:3][C:4]([OH:6])=[O:5].C([N+]([O-])=O)C>>[C:4]([O-:6])(=[O:5])[CH3:3].[Al+3:1].[C:4]([O-:6])(=[O:5])[CH3:3].[C:4]([O-:6])(=[O:5])[CH3:3] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Step Two
Name
Al(CH3CO2)3
Quantity
0.76 g
Type
reactant
Smiles
Name
Quantity
1.39 g
Type
reactant
Smiles
NCC(=O)O
Name
C2H5NO2
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °F
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this hot stock was added 2.15 g of a dry, finely-ground mixture
ADDITION
Type
ADDITION
Details
by thorough mixing
CUSTOM
Type
CUSTOM
Details
forming a circular mass approximately 4 mm thick
TEMPERATURE
Type
TEMPERATURE
Details
As it cooled toward room temperature
TEMPERATURE
Type
TEMPERATURE
Details
On cooling to room temperature

Outcomes

Product
Name
Type
Smiles
C(C)(=O)[O-].[Al+3].C(C)(=O)[O-].C(C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.